molecular formula C23H18ClN3O2S B12046246 N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477332-80-2

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12046246
CAS No.: 477332-80-2
M. Wt: 435.9 g/mol
InChI Key: AYIVYBYTVLILBK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 477332-83-5) features a quinazolinone core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl acetamide chain terminating in a 3-chlorophenyl group . Its molecular formula is C25H22N4O3S, with an average molecular weight of 458.536 g/mol.

Properties

CAS No.

477332-80-2

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18ClN3O2S/c1-15-9-11-18(12-10-15)27-22(29)19-7-2-3-8-20(19)26-23(27)30-14-21(28)25-17-6-4-5-16(24)13-17/h2-13H,14H2,1H3,(H,25,28)

InChI Key

AYIVYBYTVLILBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Formation of the Sulfanylacetamide Moiety: This involves the reaction of the quinazolinone derivative with a thiol compound followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving quinazolinone derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound belongs to a class of quinazolinone derivatives modified at positions 2 and 3. Key structural analogs and their substituent variations are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Quinazolinone R-group Acetamide R-group Molecular Weight (g/mol) Yield (%) Notable Features/Substituent Effects References
Target Compound 4-methylphenyl 3-chlorophenyl 458.54 - Balanced lipophilicity from methyl and chloro groups
AJ5d 4-fluorophenyl 2-(2-chlorophenyl)-thiazolidinone - 61 Thiazolidinone ring enhances rigidity
N-(3-Fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 4-methoxyphenyl 3-fluoro-4-methylphenyl - - Methoxy improves solubility; fluoro enhances electronegativity
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 4-chlorophenyl 2,6-dibromo-4-methylphenyl 500.8 - High halogen content may increase binding affinity
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 4-bromophenyl 4-chlorophenyl 500.8 - Bromine adds steric bulk; supplied by Merck KGaA
Key Observations:
  • Electron-Donating Groups (Methoxy, Methyl): Methoxy groups improve aqueous solubility, while methyl groups balance lipophilicity .
  • Heterocyclic Modifications: Thiazolidinone rings (AJ5d) introduce conformational rigidity, which may stabilize interactions with enzymes or receptors .

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, also known by its CAS number 443740-01-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is C25H22ClN3O2S2, with a molar mass of 496.04 g/mol. The predicted density is approximately 1.44 g/cm³, and it exhibits a pKa value of around 12.51, indicating its acidic nature in solution .

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives containing quinazoline moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased caspase activation.
  • Cell Cycle Arrest : It can induce G1 phase arrest in cancer cells, thereby inhibiting their growth and proliferation.

Antimicrobial Activity

There is evidence suggesting that the compound possesses antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies:

  • In vitro Studies : Compounds with structural similarities were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antioxidant Properties

The antioxidant capacity of N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has been evaluated using various assays.

Findings:

  • DPPH Scavenging Assay : The compound demonstrated a notable ability to scavenge free radicals.
  • Cellular Protection : In cellular models exposed to oxidative stress, it provided protective effects against reactive oxygen species (ROS) damage.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerApoptosis induction; Cell cycle arrest
AntimicrobialDisruption of cell wall synthesis
AntioxidantFree radical scavenging

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the quinazolinone, sulfanyl, and acetamide groups. Aromatic protons and carbonyl signals are critical for structural validation .
  • HPLC : Used to assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 464.08) .

How can crystallographic data resolve structural ambiguities in this compound?

Advanced
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (for refinement) provides atomic-level resolution of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example:

  • Comparative Analysis : Reference crystal structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) can guide refinement of torsion angles in the sulfanyl-acetamide moiety .
  • Validation : Discrepancies between computational (DFT) and experimental bond lengths highlight potential tautomeric forms or crystal packing effects .

How should researchers address contradictory bioactivity data across studies?

Advanced
Contradictions often arise from assay conditions or target specificity. Methodological strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) with cell-based assays (e.g., apoptosis via flow cytometry) to confirm mechanism .
  • Meta-Analysis : Compare IC50_{50} values across studies while normalizing for variables like cell line passage number or serum content .

What strategies optimize the yield of its multi-step synthesis?

Q. Advanced

  • Solvent Optimization : Use DMSO for sulfanyl coupling (enhanced nucleophilicity) versus ethanol for cyclization (better solubility of intermediates) .
  • Catalysis : Palladium catalysts (e.g., Pd/C) for selective C–S bond formation, reducing side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for acetamide coupling) minimizes decomposition .

What solvents are optimal for its chemical reactions?

Q. Basic

  • Polar Aprotic Solvents : DMSO or DMF for sulfanyl-acetamide coupling due to high dielectric constants stabilizing transition states .
  • Ethanol/Water Mixtures : For recrystallization, balancing solubility and purity .

How can researchers analyze its interaction with biological targets?

Q. Advanced

  • Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd_d) to proteins .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., CXCR3 receptors) reveals precise interaction motifs .

How does substituent variation in the quinazolinone core affect bioactivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies :
    • 4-Methylphenyl Group : Enhances lipophilicity, improving membrane permeability .
    • Chlorophenyl vs. Fluorophenyl : Chlorine increases electrophilicity, potentially boosting covalent binding; fluorine improves metabolic stability .
  • Experimental Design : Synthesize analogs with systematic substitutions (e.g., –CH3_3, –OCH3_3, –NO2_2) and test against a panel of targets .

What functional groups contribute to its reactivity and bioactivity?

Q. Basic

  • Sulfanyl (–S–) Group : Participates in disulfide exchange or metal coordination (e.g., Zn2+^{2+} in enzyme active sites) .
  • Quinazolin-4-one Core : Acts as a hydrogen-bond acceptor, mimicking purine bases in kinase inhibition .
  • Acetamide Moiety : Stabilizes interactions via hydrophobic pockets in target proteins .

How can computational docking predictions be validated experimentally?

Q. Advanced

  • Consensus Docking : Use multiple algorithms (e.g., Glide, GOLD) to identify consistent binding poses .
  • Alanine Scanning Mutagenesis : Replace predicted interacting residues in the target protein (e.g., Lys45 in kinases) and measure activity loss .
  • Crystallographic Overlay : Compare predicted and experimental ligand-protein complexes to refine force field parameters .

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